4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate is a complex organic compound primarily recognized for its application in pharmaceutical formulations. This compound is often associated with the active ingredient vilanterol, which is utilized in respiratory therapies. The chemical structure indicates a significant degree of substitution and functional group diversity, contributing to its pharmacological properties.
The compound is detailed in various scientific and pharmaceutical resources, including patent filings and product catalogs. Notably, it is featured in the formulation of BREO™ ELLIPTA™, a medication developed by GlaxoSmithKline that combines vilanterol with fluticasone furoate for the treatment of chronic obstructive pulmonary disease and asthma .
This compound falls under the classification of beta-adrenergic agonists, specifically as a long-acting beta-2 adrenergic agonist (LABA). It is also categorized as an antihypertensive agent due to its mechanism of action on the cardiovascular system.
The synthesis of 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and product purity.
The molecular formula for 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate is . The structure features multiple functional groups including hydroxyl (-OH), amino (-NH), and ether linkages.
The complexity of the structure underlines its potential interactions within biological systems.
The compound can undergo various chemical reactions such as:
Reactivity studies are essential for understanding how this compound behaves under physiological conditions, which can influence its efficacy and safety profile in therapeutic applications.
As a beta-adrenergic agonist, the mechanism of action involves:
Clinical studies have shown that compounds like vilanterol significantly improve lung function over extended periods when administered via inhalation devices .
4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate is primarily used in:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8